molecular formula C13H9ClF3N3 B2474901 3-chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 339029-71-9

3-chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B2474901
CAS No.: 339029-71-9
M. Wt: 299.68
InChI Key: ZMLUSNKADQBTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine (CAS: 251310-63-1) is a pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a chlorine atom at position 3, and a phenylmethylidene hydrazine moiety at position 2 in an E-configuration. Its molecular formula is C₁₇H₁₁ClF₃N₃, with a molecular weight of 361.74 g/mol. The compound’s structure combines electron-withdrawing groups (Cl, CF₃) and a conjugated hydrazone system, making it a candidate for applications in medicinal chemistry and materials science. Key properties include:

  • Synthesis: Typically formed via condensation of 5-chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine with benzaldehyde derivatives under acidic or catalytic conditions .
  • Applications: Hydrazone derivatives are often explored as enzyme inhibitors, antimicrobial agents, or ligands in coordination chemistry due to their ability to form stable chelates .

Properties

IUPAC Name

N-[(E)-benzylideneamino]-3-chloro-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3/c14-11-6-10(13(15,16)17)8-18-12(11)20-19-7-9-4-2-1-3-5-9/h1-8H,(H,18,20)/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLUSNKADQBTFL-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine typically involves the reaction of 3-chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine with benzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage between the hydrazine and the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds similar to 3-chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine have been evaluated for their antibacterial properties. Research indicates that fluorinated hydrazones exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating bacterial infections .
  • Antimalarial Properties :
    • Hydrazone derivatives have shown promising antimalarial activity. For instance, a study demonstrated that certain hydrazones significantly inhibited the growth of Plasmodium falciparum, indicating that similar compounds could be explored for malaria treatment .
  • Cancer Research :
    • The compound's structural features may contribute to its potential as an anticancer agent. Investigations into related hydrazone compounds have revealed their ability to induce apoptosis in cancer cells, highlighting the need for further studies on the specific effects of this compound in oncology .

Agrochemical Applications

  • Pesticide Development :
    • The compound serves as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its trifluoromethyl group enhances biological activity, making it a candidate for developing new pest control agents .
  • Herbicide Formulations :
    • Research into fluorinated pyridine derivatives has indicated their effectiveness as herbicides, suggesting that this compound could be utilized in formulating herbicides with improved efficacy and selectivity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

StudyApplicationFindings
Research on Antimicrobial ActivityMedicinal ChemistryShowed moderate antibacterial activity against tested strains .
Antimalarial Activity StudyMedicinal ChemistryDemonstrated significant suppression of Plasmodium growth in vivo .
Agrochemical SynthesisAgrochemistryConfirmed the compound's role as an effective intermediate for pesticide development .

Mechanism of Action

The mechanism of action of 3-chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The hydrazone moiety may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Key Substituents Molecular Weight (g/mol) Notable Properties Reference
3-Chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine (Target Compound) - Phenylmethylidene hydrazine
- Cl, CF₃ on pyridine
361.74 Potential bioactivity via hydrazone conjugation; likely moderate solubility in organics
3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine - Methyl-substituted hydrazine
- Cl, CF₃ on pyridine
225.60 Simpler structure; higher reactivity due to unsubstituted hydrazine
SC06 : 3-Chloro-2-(2-((1-(4-(trifluoromethoxy)phenyl)-1H-pyrrol-2-yl)methylene)hydrazinyl)-5-(trifluoromethyl)pyridine - Pyrrole-linked hydrazine
- Trifluoromethoxy phenyl group
Not reported Enhanced biological activity (e.g., kinase inhibition) due to extended π-system
3-Chloro-2-(2-methyl-4-nitro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine - Nitroimidazole substituent
- Cl, CF₃ on pyridine
306.63 High density (1.65 g/cm³); potential nitro group-mediated cytotoxicity
5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine - Unsubstituted hydrazine
- Cl, CF₃ on pyridine
227.60 Versatile intermediate for synthesizing hydrazones and Schiff bases
2-(p-Tolyl)-5-(trifluoromethyl)pyridine - Aryl group at position 2
- CF₃ on pyridine
237.66 High yield (83–93%); lipophilic due to tolyl and CF₃ groups

Structural and Functional Differences

Hydrazine Substitution :

  • The target compound’s phenylmethylidene hydrazine group enables π-π stacking interactions, which are absent in methylhydrazine () or unsubstituted hydrazine () derivatives. This enhances binding affinity in biological systems .
  • SC06 () replaces the phenyl group with a pyrrole ring, introducing nitrogen heteroatoms that may improve solubility and metal coordination.

Electronic Effects: The trifluoromethyl group in all analogs increases electron-withdrawing effects, stabilizing the pyridine ring and influencing reaction kinetics (e.g., slower nucleophilic substitution compared to non-fluorinated analogs) .

Biological Activity: SC06 was identified via virtual screening as a bioactive molecule, likely targeting enzymes like dihydroorotate dehydrogenase (DHODH) due to structural similarity to known inhibitors . The nitro group in ’s compound may confer antimicrobial or antiparasitic properties, as seen in related nitroheterocycles .

Synthetic Accessibility :

  • Simple hydrazine derivatives () are synthesized in fewer steps (e.g., direct alkylation), whereas the target compound requires condensation with benzaldehyde, often requiring catalysts like triethylamine .
  • Aryl-substituted pyridines () are synthesized via cross-coupling reactions, offering high yields (77–93%) but requiring transition-metal catalysts .

Physicochemical Comparison

Property Target Compound 3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine SC06 2-(p-Tolyl)-5-(trifluoromethyl)pyridine
Molecular Weight 361.74 225.60 Not reported 237.66
Melting Point Not reported Not reported Not reported 130–132°C (analog from )
Solubility Likely low in water Higher in polar solvents due to methylhydrazine Depends on pyrrole High in hexanes/EtOAc ()
Bioactivity Probable enzyme inhibition Limited due to simplicity Kinase inhibition Unlikely (neutral aryl group)

Biological Activity

3-Chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structural features, including a pyridine ring, a hydrazone group, and trifluoromethyl and chloro substituents. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C13H9ClF3N3
  • Molecular Weight : 299.68 g/mol
  • CAS Number : 339029-71-9
  • MDL Number : MFCD00232264

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with phenylhydrazine under reflux conditions in solvents such as ethanol or methanol. The resulting product is purified through recrystallization or chromatography to achieve high purity levels.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydrazone moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activities or disrupting cellular processes. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating cellular penetration and interaction with intracellular targets .

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits significant antimicrobial and anticancer properties. For instance:

  • Antimicrobial Activity : Studies have shown that derivatives of similar structures possess broad-spectrum antimicrobial activity against various pathogens.
  • Anticancer Activity : In bioassays, compounds with similar structural motifs demonstrated significant anticancer activity, with IC50 values indicating effective inhibition of cancer cell proliferation. For example, certain derivatives exhibited IC50 values in the low micromolar range against diverse cancer cell lines .

Case Studies

  • Anticancer Evaluation : A study evaluated the anticancer efficacy of hydrazone derivatives similar to this compound. The results indicated that some compounds displayed potent activity against human cancer cell lines, suggesting potential for development as anticancer agents .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of pyridine derivatives, revealing that compounds with trifluoromethyl substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
3-Chloro-5-(trifluoromethyl)pyridineStructureLimited antimicrobial activity
2-Chloro-5-(trifluoromethyl)pyridineStructureModerate biological activity

Q & A

Q. What are the recommended synthetic routes for 3-chloro-2-[(E)-hydrazinyl]-5-(trifluoromethyl)pyridine?

The synthesis typically involves multi-step processes starting from halogenated pyridine precursors. Key steps include:

  • Nucleophilic substitution : Reacting 3-chloro-2-iodo-5-(trifluoromethyl)pyridine with hydrazine derivatives under controlled conditions to introduce the hydrazinyl group .
  • Condensation : Coupling the hydrazine intermediate with benzaldehyde derivatives to form the (E)-phenylmethylidene hydrazone moiety. Solvent choice (e.g., ethanol or DMF) and temperature (60–80°C) are critical for stereoselectivity .
  • Purification : Column chromatography or recrystallization to isolate the E-isomer, confirmed via NMR or X-ray diffraction .

Q. Example Synthesis Table :

StepReagents/ConditionsKey IntermediateYield
1NH₂NH₂, EtOH, refluxHydrazinyl-pyridine65%
2Benzaldehyde, DMF, 70°CCrude hydrazone80%
3Silica gel chromatographyPure E-isomer45%

Q. How is the structure of this compound characterized?

Primary methods :

  • X-ray crystallography : Single-crystal analysis using SHELX software confirms the (E)-configuration and bond angles . ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding) .
  • Spectroscopy :
    • FT-IR : Peaks at 1650 cm⁻¹ (C=N stretch) and 3200 cm⁻¹ (N-H stretch) .
    • ¹H/¹³C NMR : Distinct signals for hydrazone protons (δ 8.2–8.5 ppm) and trifluoromethyl groups (δ 120–125 ppm in ¹⁹F NMR) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 342.05) .

Advanced Questions

Q. How to design experiments to study its biological mechanism (e.g., mTOR inhibition)?

  • In vitro assays :
    • Use multiple myeloma cell lines (e.g., RPMI-8226) treated with SC06 (the compound’s alias) at varying doses (0.1–10 µM) for 48–72 hours. Measure cell viability via MTT assays and apoptosis via Annexin V/PI staining .
    • Controls : Include mTOR inhibitors (e.g., rapamycin) and IGF-1 (a pathway activator) to validate specificity .
  • Western blotting : Quantify phosphorylated mTOR downstream targets (e.g., p70S6K) to confirm pathway disruption .
  • Dose-response curves : Fit data to a sigmoidal model (IC₅₀ calculation) using software like GraphPad Prism .

Q. How to resolve contradictions in reactivity data across studies?

  • Case example : Discrepancies in substitution reactions (e.g., chlorine vs. iodine reactivity).
    • Methodological audit : Compare reaction conditions (solvent polarity, temperature, catalyst presence) .
    • Computational modeling : Perform DFT calculations (Gaussian 09W) to analyze transition states and electronic effects (e.g., trifluoromethyl’s electron-withdrawing impact) .
    • Isolation of intermediates : Use LC-MS or in situ NMR to detect competing pathways (e.g., elimination vs. substitution) .

Q. How does tautomerism of the hydrazone group influence reactivity?

  • Tautomeric equilibrium : The (E)-hydrazone can undergo keto-enol tautomerism, affecting nucleophilicity.
  • Experimental validation :
    • pH-dependent studies : Monitor tautomer ratios via UV-Vis (λ ~350 nm for enol form) .
    • X-ray diffraction : Compare crystal structures under different conditions to identify dominant tautomers .
  • Impact on reactions : Enol form enhances electrophilicity at the pyridine C2 position, favoring Suzuki-Miyaura coupling .

Q. What computational approaches predict biological target interactions?

  • Molecular docking : Use MOE or AutoDock to model binding to mTOR’s ATP-binding pocket. Key interactions:
    • Hydrazone N-H with Asp2362 (hydrogen bonding).
    • Trifluoromethyl group in a hydrophobic cleft .
  • MD simulations : Run 100-ns trajectories (AMBER/NAMD) to assess binding stability and conformational changes .
  • QSAR modeling : Correlate substituent effects (e.g., chloro vs. fluoro) with IC₅₀ values from published analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.